molecular formula C₁₉H₂₅ClN₂O B138758 Palonosetron hydrochloride, (3R)- CAS No. 135729-76-9

Palonosetron hydrochloride, (3R)-

Cat. No. B138758
CAS RN: 135729-76-9
M. Wt: 332.9 g/mol
InChI Key: OLDRWYVIKMSFFB-KALLACGZSA-N
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Description

Palonosetron hydrochloride is a potent and selective 5-HT3 receptor antagonist . It is used to prevent upset stomach and throwing up . It is also used in the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV) .


Molecular Structure Analysis

Palonosetron hydrochloride forms a tight and effective wedge in the binding pocket, made possible by its rigid tricyclic ring structure and its interactions with binding site residues . It adopts a binding pose that is distinct from the related antiemetics granisetron and tropisetron .


Chemical Reactions Analysis

Palonosetron is a selective 5-HT3 receptor antagonist, blocking serotonin, both on vagal nerve terminals in the periphery and centrally in the chemoreceptor trigger zone . It is metabolized via CYP enzymes (and likely other pathways) to relatively inactive metabolites .


Physical And Chemical Properties Analysis

Palonosetron hydrochloride is a solid, white to off-white substance . Its melting point is greater than 290°C . It is well absorbed and has a distribution volume of 8.3 ± 2.5 L/kg .

Scientific Research Applications

Unique Pharmacological Properties

Palonosetron exhibits unique pharmacological characteristics, including prolonged half-life and high receptor affinity, which contribute to its enhanced efficacy in preventing both acute and delayed CINV (Celio et al., 2015; Saito & Tsukuda, 2010). These properties also allow for a more effective blockade of the 5-HT3 receptor, potentially offering a better control over CINV compared to first-generation 5-HT3 receptor antagonists.

Efficacy in Chemotherapy Regimens

Research has shown that palonosetron, either as a monotherapy or in combination with other antiemetics such as corticosteroids and neurokinin-1 (NK-1) receptor antagonists, provides superior control over CINV in both highly and moderately emetogenic chemotherapy (HEC and MEC, respectively) (Navari, 2009; Keating, 2015). The efficacy of palonosetron in preventing delayed CINV has been a particular focus, with studies highlighting its role in reducing the total corticosteroid dose required for effective CINV management.

Safety Profile

Palonosetron's safety profile is noteworthy for the lack of significant cardiac safety warnings and clinically significant drug-drug interactions, distinguishing it from other 5-HT3 receptor antagonists and making it a viable option for a broader range of patients undergoing chemotherapy (Celio et al., 2015).

International Guidelines and Recommendations

Based on its efficacy and safety profile, palonosetron is recommended in international guidelines for the prevention of CINV caused by MEC. Its ability to effectively control CINV with a high safety margin has been acknowledged as contributing to a wider acceptance and use in clinical practice (Celio et al., 2015).

Mechanism of Action

Target of Action

Palonosetron hydrochloride primarily targets the serotonin-3 (5-HT3) receptors . These receptors are present both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract .

Mode of Action

As a 5-HT3 receptor antagonist , Palonosetron hydrochloride exhibits a strong binding affinity for this receptor . It inhibits the action of serotonin, a substance that can trigger nausea and vomiting, on 5-HT3 receptors .

Biochemical Pathways

Palonosetron hydrochloride affects the biochemical pathways involving serotonin. By blocking the 5-HT3 receptors, it prevents serotonin from binding to these receptors and triggering the vomiting reflex . This action takes place both in the central nervous system and in the peripheral nervous system within the gastrointestinal tract .

Pharmacokinetics

The pharmacokinetics of Palonosetron hydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). It has a high bioavailability of 97% when administered orally . The drug is metabolized in the liver, primarily by the CYP2D6 enzyme, and also by CYP3A4 and CYP1A2 . It has a prolonged plasma elimination half-life, which contributes to its long-lasting effect .

Result of Action

The molecular and cellular effects of Palonosetron hydrochloride’s action result in the prevention of nausea and vomiting. By blocking the 5-HT3 receptors, it prevents the triggering of the vomiting reflex, thus controlling chemotherapy-induced nausea and vomiting (CINV) that can occur more than 24 hours after the first dose of chemotherapy .

Action Environment

The action, efficacy, and stability of Palonosetron hydrochloride can be influenced by various environmental factors. For instance, the presence of other medications can impact its effectiveness. There have been case reports of serotonin syndrome when the drug is combined with serotonergic substances such as selective serotonin reuptake inhibitors (SSRIs) and serotonin–norepinephrine reuptake inhibitors (SNRIs) .

Future Directions

Palonosetron Hydrochloride Injection is indicated in adults for the prevention of acute and delayed nausea and vomiting associated with initial and repeat courses of moderately emetogenic cancer chemotherapy, and for the prevention of postoperative nausea and vomiting (PONV) for up to 24 hours following surgery . Its efficacy beyond 24 hours has not been demonstrated . It is also indicated in pediatric patients aged 1 month to less than 17 years for the prevention of acute nausea and vomiting associated with initial and repeat courses of emetogenic cancer chemotherapy, including highly emetogenic cancer chemotherapy .

Biochemical Analysis

Biochemical Properties

Palonosetron hydrochloride, (3R)-, plays a crucial role in biochemical reactions by interacting with the 5-HT3 receptors. These receptors are ligand-gated ion channels predominantly found in the central and peripheral nervous systems. By binding to these receptors, palonosetron hydrochloride, (3R)-, inhibits the action of serotonin, a neurotransmitter involved in the emetic response. This interaction prevents the initiation of the vomiting reflex, thereby reducing nausea and vomiting .

Cellular Effects

Palonosetron hydrochloride, (3R)-, exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving serotonin. By blocking the 5-HT3 receptors, palonosetron hydrochloride, (3R)-, disrupts the signaling cascade that leads to nausea and vomiting. This compound also affects gene expression and cellular metabolism, contributing to its antiemetic properties .

Molecular Mechanism

The mechanism of action of palonosetron hydrochloride, (3R)-, involves its high-affinity binding to the 5-HT3 receptors. This binding inhibits the receptor’s activation by serotonin, thereby preventing the downstream signaling events that trigger nausea and vomiting. Additionally, palonosetron hydrochloride, (3R)-, may influence enzyme activity and gene expression, further contributing to its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of palonosetron hydrochloride, (3R)-, have been observed to change over time. The compound exhibits stability and a prolonged duration of action, which is beneficial for its use in clinical applications. Studies have shown that palonosetron hydrochloride, (3R)-, maintains its efficacy over extended periods, with minimal degradation. Long-term effects on cellular function have also been noted, indicating its potential for sustained therapeutic benefits .

Dosage Effects in Animal Models

The effects of palonosetron hydrochloride, (3R)-, vary with different dosages in animal models. At lower doses, the compound effectively prevents nausea and vomiting without significant adverse effects. At higher doses, some toxic or adverse effects may be observed. These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential risks .

Metabolic Pathways

Palonosetron hydrochloride, (3R)-, is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels have been studied, providing insights into its pharmacokinetics and pharmacodynamics. Understanding these pathways is crucial for optimizing the use of palonosetron hydrochloride, (3R)-, in clinical settings .

Transport and Distribution

The transport and distribution of palonosetron hydrochloride, (3R)-, within cells and tissues are essential for its therapeutic efficacy. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence its localization and accumulation in target tissues, thereby enhancing its antiemetic effects .

Subcellular Localization

Palonosetron hydrochloride, (3R)-, exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with the 5-HT3 receptors and other biomolecules, contributing to its overall therapeutic effects .

properties

IUPAC Name

(3aS)-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,13,15,17H,1,3,5,7-12H2;1H/t15-,17+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDRWYVIKMSFFB-KALLACGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@H]4CN5CCC4CC5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

135729-76-9
Record name (3aS)-2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135729-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Palonosetron hydrochloride, (3R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PALONOSETRON HYDROCHLORIDE, (3R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J5X5HPB4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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